molecular formula C25H21N3O5 B11309845 N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11309845
M. Wt: 443.5 g/mol
InChI Key: KUPNOLOEZWRHPY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent.

    Formation of the acetylphenyl group: This can be done by acetylation of an appropriate phenyl derivative.

    Final coupling: The final step involves coupling the acetylphenyl and methoxyphenyl-oxadiazole intermediates under suitable conditions, such as using a base or a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy group and the phenyl rings can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe or a labeling agent in biological studies, helping to track molecular interactions or cellular processes.

Medicine:

    Drug Development: Due to its unique structure, the compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl groups can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-2-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(4-acetylphenyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(4-acetylphenyl)-2-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness: The presence of the methoxy group in N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide distinguishes it from other similar compounds. This methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its applications and effects.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H21N3O5/c1-16(29)17-3-9-20(10-4-17)26-23(30)15-32-22-13-7-19(8-14-22)25-27-24(28-33-25)18-5-11-21(31-2)12-6-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

KUPNOLOEZWRHPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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